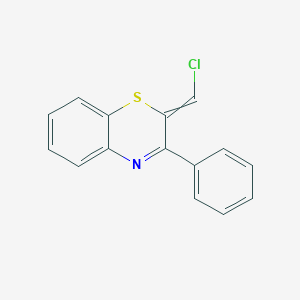
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is an organic compound characterized by its unique structure, which includes a chloromethyl group and a dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing, which allows for better control over reaction conditions and scalability. This method can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in similar applications.
2-Chloro-5-chloromethylthiazole: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is unique due to its dithiine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
64834-87-3 |
|---|---|
Molecular Formula |
C7H5ClN2S2 |
Molecular Weight |
216.7 g/mol |
IUPAC Name |
2-(chloromethyl)-2,3-dihydro-1,4-dithiine-5,6-dicarbonitrile |
InChI |
InChI=1S/C7H5ClN2S2/c8-1-5-4-11-6(2-9)7(3-10)12-5/h5H,1,4H2 |
InChI Key |
VRNKTPZDDYTBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=C(S1)C#N)C#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


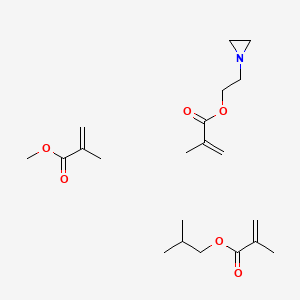
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
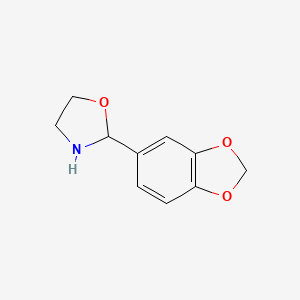
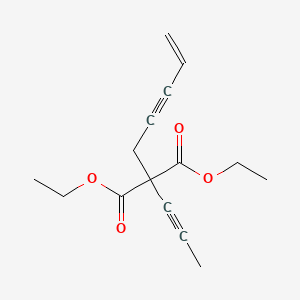
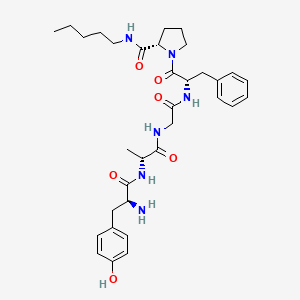
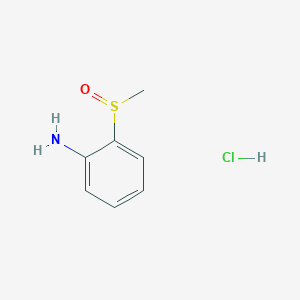
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)


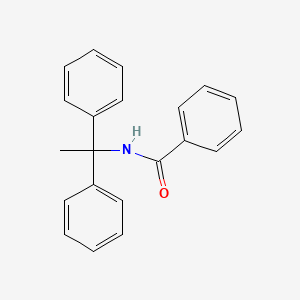
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
